![molecular formula C6H11FO5 B583550 3-Deoxy-3-fluoro-D-[1-13C]glucose CAS No. 478518-97-7](/img/structure/B583550.png)
3-Deoxy-3-fluoro-D-[1-13C]glucose
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Overview
Description
3-Deoxy-3-fluoro-D-glucose-1-13C is a stable isotope labelled compound . It is also known as 3-Fluorodeoxyglucose-1-13C, 3-Deoxy-3-fluoro-D-glucopyranose-1-13C . The molecular formula is C513CH11FO5 and the molecular weight is 183.14 .
Synthesis Analysis
The synthesis of 3-Deoxy-3-fluoro-D-glucose has been described in several studies . For instance, one approach involves the use of DAST reagent for the C3 configurational inversion of D-arabinose glycoside to form lyxo-configured furanoside . After a series of fluorination, acidic methanolysis, trifluoromethanesulfonation, and OBz substitution, 3’-deoxy-3’-fluoro-D-furanoribose is obtained, which is then converted to 1-O-benzoyl derivative . The final synthesis of three 3’-deoxy-3’-fluoro-D-furanoribonucleosides is completed through Vorbrüggen glycosylation .Chemical Reactions Analysis
3-Deoxy-3-fluoro-D-glucose (3-FG) is known to undergo various metabolic reactions. It can be metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS) via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF) via the sorbitol dehydrogenase reaction with 3-FS . In insects and microorganisms, 3-FG can be catabolized through the glucose reduction (aldose reductase) and oxidation (glucose dehydrogenase) pathways to become 3-deoxy-3-fluoro-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-gluconic acid (3-FGA), respectively .Scientific Research Applications
Glucose Tracer Studies
3-Deoxy-3-fluoro-D-glucose (3-FG) is a strong candidate for glucose tracer studies of other carbohydrate metabolic pathways . It is transported into tissues, including brain tissue, at rates similar to those of glucose . This makes it a valuable tool for studying glucose transport and metabolism in various tissues.
Mapping Cerebral Energy Demands
The compound has been used in human clinical experiments using radiolabeled 3-FG and positron emission tomography (PET) to map cerebral glucose transport . These maps are then interpreted as maps of local cerebral energy demands .
Marker for Enzyme Activities
Because 3-FG is preferentially utilized by aldose reductase and glucose dehydrogenase, its metabolism can be used as a marker for these particular enzyme activities . For example, aldose reductase activity was demonstrated in locust when 3-FG was shown to be converted to 3-FS .
4. Diagnosis and Staging of Lung Cancer 3’-deoxy-3’- [18F]fluorothymidine ( [18F]FLT) positron emission tomography [18F]FLT-PET, a derivative of 3-FG, has been used for diagnosing, staging, and assessing therapy response in lung cancer . Unlike the most commonly used PET tracer [18F]fluorodeoxyglucose ( [18F]FDG), [18F]FLT can specifically report on cell proliferation and does not accumulate in inflammatory cells .
Assessing Response to Therapy
[18F]FLT has good predictive values for assessing response to radiotherapy or chemoradiotherapy . It is especially useful for assessing early response to targeted therapies .
Glycosylation Studies
The compound has been used in enzymatic activation and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides . This demonstrates its potential as a novel versatile chemical probe in glycobiology .
Mechanism of Action
Mode of Action
The presence of the fluorine atom and the 13C isotope may alter the metabolic processing of the molecule, potentially leading to different metabolic products or effects on enzyme activity .
Biochemical Pathways
The presence of the 13C isotope allows for the tracking of the compound and its metabolites in these pathways .
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that the 13C isotope in this compound could potentially affect its
properties
IUPAC Name |
(3S,4S,5R,6R)-4-fluoro-6-(hydroxymethyl)(213C)oxane-2,3,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRBAMACDBPKO-NNGFHBKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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